cis-3-Amino-N-cyclobutylcyclohexanecarboxamide
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Overview
Description
cis-3-Amino-N-cyclobutylcyclohexanecarboxamide: is an organic compound that belongs to the class of amino alcohols. These compounds are of significant interest due to their biological and structural importance. They are key structural components of numerous natural products, potent drugs, and medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N-cyclobutylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux. This leads to the formation of β-enaminoketones, which are then reduced by sodium in tetrahydrofuran-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-N-cyclobutylcyclohexanecarboxamide undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various isomers of aminocyclohexanols and their derivatives .
Scientific Research Applications
cis-3-Amino-N-cyclobutylcyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-3-Amino-N-cyclobutylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating asymmetric synthesis reactions. It also interacts with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-3-Aminocyclohexanecarboxamide
- trans-3-Aminocyclohexanecarboxamide
- cis-4-Aminocyclohexanecarboxamide
- trans-4-Aminocyclohexanecarboxamide
Uniqueness: cis-3-Amino-N-cyclobutylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1R,3S)-3-amino-N-cyclobutylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h8-10H,1-7,12H2,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGELJUJUOISILJ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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